molecular formula C19H23N3O3 B2697647 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide CAS No. 862831-25-2

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

Cat. No.: B2697647
CAS No.: 862831-25-2
M. Wt: 341.411
InChI Key: PNDQWCPTWYWSSB-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, indole derivatives are known for their bioactivity. This compound may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, compounds with similar structures have been studied for their potential therapeutic effects. This compound could be investigated for its efficacy in treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its synthesis and functionalization can lead to the creation of novel compounds with desirable properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetamide precursors. The synthetic route may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Functionalization of the Indole Ring: Introduction of the 1,2-dimethyl groups and other substituents.

    Coupling Reactions: Formation of the acetamide linkage through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

    Final Modifications: Introduction of the pyrrolidinone moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3, or H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

    Oxidation Products: Oxindole derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide is unique due to its specific substitution pattern and functional groups. This uniqueness can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-17(14-7-3-4-8-15(14)21(13)2)18(24)19(25)20-10-6-12-22-11-5-9-16(22)23/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQWCPTWYWSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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